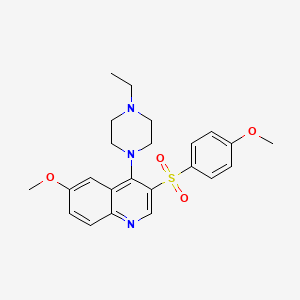

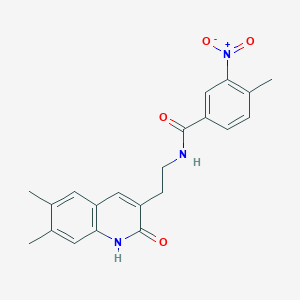

![molecular formula C20H13FO3S B2530862 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 329702-33-2](/img/structure/B2530862.png)

4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate" is a molecule that likely exhibits interesting chemical and physical properties due to the presence of a thiophene ring, a fluorophenyl group, and an enoyl moiety. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied, suggesting potential applications in material science, pharmaceuticals, and as inhibitors for various biological targets .

Synthesis Analysis

The synthesis of related fluorinated thiophene compounds often involves multi-step reactions, starting from simpler thiophene derivatives or through the functionalization of existing thiophene rings. For instance, the synthesis of 3-fluoro-4-hexylthiophene required perbromination followed by protection and bromine/fluorine exchange . Similarly, the synthesis of other fluorophenyl thiophene derivatives may involve Gewald synthesis technique, as seen in the preparation of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated thiophene compounds is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal packing and intermolecular interactions . The presence of fluorine atoms can influence the electronic properties of the molecule, as seen in the study of 3-fluoro-4-hexylthiophene, which oxidizes at a higher potential than its non-fluorinated counterpart . The molecular docking studies can also be used to predict the biological activity of such compounds, as demonstrated by the evaluation of a novel inhibitor of hepatitis B .

Chemical Reactions Analysis

Fluorinated thiophene compounds can participate in various chemical reactions, including the formation of Schiff bases when reacted with aldehydes . The presence of the fluorine atom can also affect the reactivity and orientation of the molecule in reactions, as seen in the study of azo-containing thiophene-based prop-2-enoates . The reactivity of the enoyl group in the target compound could be explored in similar conjugate addition reactions or in the formation of cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophene compounds are influenced by their molecular structure. For example, the introduction of fluorine atoms can lead to changes in the electronic properties, as indicated by the higher oxidation potential of 3-fluoro-4-hexylthiophene . The vibrational spectroscopy studies, including FT-IR and Raman, provide insights into the functional groups and their interactions within the molecule . Theoretical calculations, such as HOMO-LUMO analysis, can predict the stability and reactivity of the molecule, as well as its potential nonlinear optical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Compounds with a thiophene backbone have been synthesized and analyzed for their structural properties. For example, the synthesis and crystal structure of a thiophene derivative have been reported, highlighting the importance of substituted thiophenes across various applications due to their wide spectrum of biological activities and utilization in material science (S. Nagaraju et al., 2018). These compounds show promise in antibacterial, antifungal, antiviral, and antiprotozoal activities, as well as in the development of organic electronic devices such as thin-film transistors and solar cells.

Applications in Material Science

Thiophene derivatives have been explored for their potential in material science, especially in the context of liquid crystal displays (LCDs). A study demonstrated that certain thiophene-based prop-2-enoates could promote excellent photoalignment of bulk commercial nematic liquid crystals, indicating their utility in the development of LCD technology (G. Hegde et al., 2013).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds containing thiophene units has been a subject of research due to their interesting and versatile biological activities. New thiophene-containing compounds have been synthesized, displaying promising antibacterial and antifungal properties (Y. Mabkhot et al., 2017). These findings underscore the potential of thiophene derivatives in medicinal chemistry and drug development.

Electronic and Optical Properties

The electronic and optical properties of thiophene derivatives have also been explored. Research into the synthesis, characterization, and application potential of thiophene and benzimidazole or 1,2,4-triazole moieties has shed light on their use in electronic devices due to their anticancer, antibacterial, antiviral, and antioxidant activity (Y. Mabkhot et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FO3S/c21-16-8-3-14(4-9-16)5-12-18(22)15-6-10-17(11-7-15)24-20(23)19-2-1-13-25-19/h1-13H/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIOYQKGDGYFBQ-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

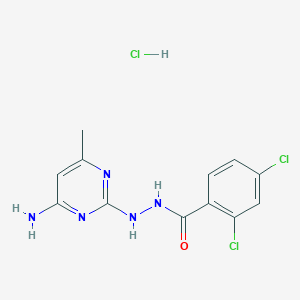

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

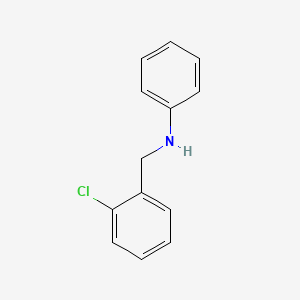

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

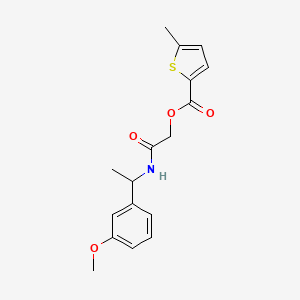

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)

![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)

![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)